![molecular formula C16H14N4O5S B2870204 4-[[1-(3-Methoxyphenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid CAS No. 2416231-33-7](/img/structure/B2870204.png)

4-[[1-(3-Methoxyphenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

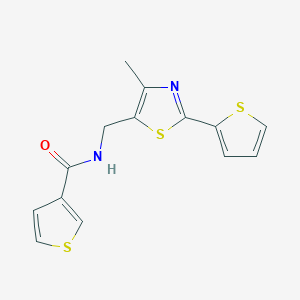

The molecular structure of MTSB includes a tetrazole ring, a benzoic acid group, and a methoxyphenyl group. The tetrazole ring is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis

Tetrazoles, like the one present in MTSB, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with a few active metals to produce new compounds which can be explosive to shocks .Physical and Chemical Properties Analysis

MTSB is a solid compound. The physical and chemical properties of tetrazoles, in general, include a melting point temperature at 155–157°C, and they decompose and emit toxic nitrogen fumes when heated . Tetrazoles dissolve in water, acetonitrile, etc .Wissenschaftliche Forschungsanwendungen

Chemical Properties and Synthesis

Studies have focused on the synthesis and characterization of compounds related to 4-[[1-(3-Methoxyphenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid, investigating their chemical properties and potential applications. For instance, a research effort described the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, highlighting their potential in photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020). Another study presented the bioactive phenyl ether derivatives from the marine-derived fungus Aspergillus carneus, one of which showed strong antioxidant activity, suggesting its potential in pharmaceutical applications (Xu et al., 2017).

Environmental and Biological Interactions

Research into the environmental fate and biological interactions of related benzoic acid derivatives has been conducted. One study explored the transformation mechanism of benzophenone-4 (2-hydroxy-4-methoxybenzophenone-5-sulfonic acid) in chlorination disinfection processes, revealing the generation of chlorinated disinfection by-products and providing insights into the environmental impact of these compounds (Xiao et al., 2013). Another investigation highlighted the electrochemical cleavage of the azo bond in benzoic acid derivatives, proposing mechanisms for their reduction and suggesting applications in environmental remediation (Mandić, Nigović, & Šimunić, 2004).

Pharmaceutical Applications

The potential pharmaceutical applications of related compounds have been a subject of investigation. For example, a study on blood glucose-lowering sulfonamides identified certain benzoic acid derivatives displaying hypoglycemic activity, suggesting their utility in diabetes treatment (Rufer & Losert, 1979). Additionally, research into sulfonamides highlighted their bioactive properties, including antimicrobial activities, further emphasizing the broad applicability of these compounds in the pharmaceutical industry (Dineshkumar & Thirunarayanan, 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that tetrazole derivatives can interact with many enzymes and receptors in organisms .

Mode of Action

The mode of action of EN300-22991911 involves non-covalent interactions with its targets, leading to a wide range of biological properties . The presence of the methoxy group in the compound structure contributes to its significant cytotoxic effect .

Biochemical Pathways

Tetrazole derivatives are known to exhibit a wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities .

Pharmacokinetics

The pharmacokinetic properties of EN300-22991911 suggest good bioavailability. Tetrazole, a bioisostere of the carboxylic acid group present in EN300-22991911, can boost lipophilicity and enhance bioavailability .

Result of Action

The molecular and cellular effects of EN300-22991911’s action are primarily observed in its significant antibacterial, anticancer, and anti-TB activities . Among the synthesized compounds, those with the electron-withdrawing methoxy group showed a significant cytotoxic effect .

Eigenschaften

IUPAC Name |

4-[[1-(3-methoxyphenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O5S/c1-25-14-4-2-3-13(9-14)20-16(17-18-19-20)26(23,24)10-11-5-7-12(8-6-11)15(21)22/h2-9H,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDYNRWYCHAGTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=NN=N2)S(=O)(=O)CC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Oxolan-3-ylmethyl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2870125.png)

![6-[(4-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2870130.png)

![N-(4-bromophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2870132.png)

![3-(5-Methylfuran-2-yl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2870139.png)

![4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B2870143.png)

![3-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanenitrile](/img/structure/B2870144.png)